Bupleuroside XIII
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Overview
Description
Bupleuroside XIII is a natural triterpenoid saponin isolated from the roots of Bupleurum scorzonerifolium, a plant commonly used in traditional Chinese medicine. This compound is known for its hepatoprotective properties, making it a subject of interest in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bupleuroside XIII is typically isolated from the glycosidic fraction of Bupleurum scorzonerifolium roots. The isolation process involves several steps, including extraction, enrichment, and purification of saikosaponins. Advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) are used to identify and characterize the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the same principles as laboratory-scale extraction. The process involves large-scale extraction from plant material, followed by purification using chromatographic techniques. The use of high-performance liquid chromatography (HPLC) is common in industrial settings to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Bupleuroside XIII undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are essential for modifying the compound to study its structure-activity relationships and enhance its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the glycosidic bonds in this compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
Bupleuroside XIII has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure-activity relationships of triterpenoid saponins.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes.
Medicine: Known for its hepatoprotective, anti-inflammatory, and immunomodulatory properties. .
Industry: Used in the development of herbal formulations and dietary supplements.
Mechanism of Action
Bupleuroside XIII exerts its effects primarily through its interaction with cellular membranes and proteins. It modulates various signaling pathways, including those involved in inflammation and immune response. The compound’s hepatoprotective activity is attributed to its ability to inhibit the cytotoxic effects of certain toxins on liver cells .
Comparison with Similar Compounds
Similar Compounds
- Bupleuroside III
- Bupleuroside VI
- Bupleuroside IX
- Saikosaponin a
- Saikosaponin d
Uniqueness
Bupleuroside XIII is unique due to its specific structural features, such as the presence of a 16β-hydroxyl group and a 3-O-diglycoside moiety, which are essential for its hepatoprotective activity. Compared to other similar compounds, this compound has shown more potent effects in protecting liver cells from cytotoxicity .
Properties
Molecular Formula |
C42H70O14 |
---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aS,6aR,6bR,8S,8aS,14R,14aR,14bS)-8,14-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O14/c1-20-28(48)33(56-35-31(51)30(50)29(49)24(17-43)54-35)32(52)36(53-20)55-27-9-10-38(4)25(39(27,5)18-44)8-11-40(6)34(38)23(46)14-21-22-15-37(2,3)12-13-42(22,19-45)26(47)16-41(21,40)7/h15,20-21,23-36,43-52H,8-14,16-19H2,1-7H3/t20-,21-,23-,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,41-,42-/m1/s1 |
InChI Key |
WTDAWGUIRRPECW-RHXGZTFBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(C[C@@H]([C@@]6(C5=CC(CC6)(C)C)CO)O)C)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(CC5C4(CC(C6(C5=CC(CC6)(C)C)CO)O)C)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |
Origin of Product |
United States |
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